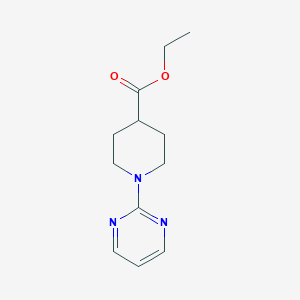

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAXUUVHHTYNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426550 | |

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-60-0 | |

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution-Based Coupling

A widely employed strategy involves the coupling of a pyrimidine intermediate with a piperidine derivative. For instance, 2-chloropyrimidine reacts with ethyl piperidine-4-carboxylate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic aromatic substitution. This reaction typically proceeds in polar aprotic solvents like dichloromethane (DCM) or chloroform at elevated temperatures (45–60°C). The mechanism involves deprotonation of the piperidine nitrogen, followed by attack on the electron-deficient pyrimidine ring at the 2-position.

Key parameters :

-

Solvent : Chloroform or DCM

-

Base : DIPEA (3–5 equivalents)

-

Temperature : 45–60°C

Purification often involves column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA), followed by recrystallization in alcohol-water mixtures to achieve >95% purity.

Cyclocondensation Reactions

Alternative routes utilize cyclocondensation between preformed fragments. For example, ethyl 4-oxo-piperidine-1-carboxylate reacts with 2-aminopyrimidine derivatives under acidic or basic conditions to form the target compound. This method is advantageous for introducing substitutions on the pyrimidine ring early in the synthesis.

Reaction conditions :

-

Catalyst : Piperidine (10 mol%) in ethanol

-

Temperature : Reflux (78°C)

-

Duration : 4–6 hours

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DCM enhance nucleophilicity, while tertiary amines (e.g., DIPEA) minimize side reactions such as N-alkylation or ring-opening of piperidine. Comparative studies show that replacing DCM with tetrahydrofuran (THF) reduces yields by 15–20% due to poorer solubility of intermediates.

Temperature and Time Dependence

Elevated temperatures (45–60°C) accelerate substitution kinetics but risk decomposition of heat-sensitive intermediates. Kinetic profiling reveals optimal conversion at 50°C over 4 hours, beyond which side products dominate.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.49 (q, 2H, COOCH₂), 4.05–4.15 (m, 2H, piperidine-H), 8.40 (d, J = 5.0 Hz, 2H, pyrimidine-H).

Infrared Spectroscopy (IR) :

Comparative Analysis of Synthetic Methods

Applications and Derivative Synthesis

The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. For example, alkylation at the piperidine nitrogen with bromomethyl-thiazole derivatives yields analogs with enhanced binding to enzymatic targets .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its ability to inhibit nitric oxide synthase (NOS) suggests potential applications in treating conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various derivatization reactions, enhancing its utility in creating novel compounds with tailored biological activities.

Biological Studies

Research has highlighted its role in studying interactions with biological targets, including enzymes and receptors. This compound has been investigated for its effects on nitric oxide production, influencing pathways involved in vasodilation and immune responses .

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes. Its properties make it suitable for applications in agrochemicals and polymer chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound effectively inhibits NOS activity, leading to reduced nitric oxide levels in cellular models. This inhibition has implications for managing conditions like cardiovascular diseases .

- Pharmacokinetics : Preliminary studies suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system applications.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine or pyrimidine rings can enhance biological potency or alter pharmacokinetic properties, providing avenues for drug design optimization .

Mecanismo De Acción

The mechanism of action of ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Piperidine Carboxylates

(a) Ethyl 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl-methanol (CAS: 1404192-13-7)

- Molecular Formula : C₁₅H₂₂N₄O₃

- Similarity Score : 0.86 (structural similarity due to the pyrimidine-piperidine core) .

(b) 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS: 1208087-83-5)

- Molecular Formula : C₁₀H₁₁ClN₄O₂

- Similarity Score : 0.74 .

- Key Differences : Replacement of the ethyl carboxylate with a carboxylic acid group increases hydrophilicity, making it more suitable for aqueous formulations. The chlorine atom at the pyrimidine 2-position may enhance electrophilic reactivity, impacting binding affinity in biological targets.

(c) Ethyl 1-(5-Formylpyridin-2-yl)piperidine-4-carboxylate (CAS: 886360-68-5)

- Molecular Formula : C₁₅H₁₈N₂O₃

Ethyl Piperidine Derivatives with Varied Heterocycles

(a) Ethyl 3-Chloropyridazine-4-Carboxylate (CAS: 1445-54-1)

- Molecular Formula : C₇H₇ClN₂O₂

- Key Differences : The pyridazine ring (two adjacent nitrogen atoms) replaces pyrimidine, increasing electron-deficient character. This may enhance interactions with electron-rich biological targets but reduce stability under acidic conditions .

(b) Ethyl 1-(4-(2-Oxopiperidin-1-yl)pyridin-2-yl)-1H-Pyrazole-4-carboxylate (CAS: 158399-79-2)

Functionalized Piperidine Esters

(a) Ethyl 2-(Piperidin-4-yl)acetate

- Molecular Formula: C₉H₁₇NO₂

- This compound is often used as a synthetic intermediate for prodrugs .

Comparative Data Table

Actividad Biológica

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS Number: 111247-60-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.28 g/mol. The structure features a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 111247-60-0 |

| Solubility | High in organic solvents |

The primary biological targets of this compound include:

- Nitric Oxide Synthase (NOS) : Both inducible and endothelial NOS are inhibited by this compound, affecting nitric oxide production, which plays a vital role in various physiological processes such as vasodilation and neurotransmission.

Mode of Action

The compound is believed to inhibit the activity of nitric oxide synthase enzymes, disrupting the signaling pathways that rely on nitric oxide. This inhibition can lead to altered vascular responses and immune system modulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier : It is permeable, suggesting potential central nervous system effects.

These properties make it a candidate for developing treatments targeting neurological disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7, HepG2) . The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have shown notable activity against pathogens such as E. coli and S. aureus, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit nitric oxide synthase suggests it may possess anti-inflammatory properties. In experimental models, it has been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Research : A study demonstrated that a derivative exhibited an IC50 value of 2.74 μM against MCF-7 cells, indicating strong anticancer potential compared to existing treatments .

- Antimicrobial Efficacy : Research showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5.9 µM against Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment .

- Neuroprotective Studies : Investigations into its neuroprotective effects suggest that it may be beneficial in treating neurodegenerative diseases by modulating nitric oxide levels in the brain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperidine-4-carboxylate derivatives with pyrimidin-2-yl groups under alkaline conditions (e.g., using Cs₂CO₃ as a base) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and catalyst selection (e.g., EDCI for coupling) are critical for optimizing purity (>90%) and yield (21–83%) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the piperidine ring conformation (e.g., δ 1.2–4.2 ppm for ethyl ester and piperidine protons) and pyrimidine aromatic protons (δ 8.1–8.6 ppm). LC-MS (e.g., ESI m/z 251.2 [M+H]⁺) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Advanced Tip : Compare experimental data with computational predictions (e.g., PubChem or DSSTox entries) to resolve ambiguities .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodology : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) reveals optimal storage conditions (e.g., –20°C in anhydrous DMSO). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) assess hydrolytic susceptibility of the ester group .

Advanced Research Questions

Q. How to design experiments to analyze its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases or GPCRs). Focus on the pyrimidine ring’s hydrogen-bonding potential and piperidine’s conformational flexibility .

- In Vitro Assays : Perform competitive binding assays (e.g., SPR or fluorescence polarization) with purified proteins. For example, test inhibition of CYP enzymes (IC₅₀ determination) using fluorogenic substrates .

- Data Interpretation : Correlate docking scores with experimental IC₅₀ values to refine SAR models .

Q. How to resolve contradictions in crystallographic data during structural refinement?

- Methodology :

- Use SHELXL/SHELXS for small-molecule refinement. Address twinning or disorder by adjusting occupancy parameters and applying restraints to bond lengths/angles. Validate with R-factor convergence (<5% discrepancy) .

- For ambiguous electron density (e.g., ester group orientation), employ DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers .

Q. What strategies enhance the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodology :

- Prodrug Modification : Replace the ethyl ester with a tert-butyl group to improve metabolic stability. Assess hydrolysis rates in plasma .

- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to reduce cLogP from ~2.5 to <2, enhancing aqueous solubility .

Data Analysis and SAR Development

Q. How to perform SAR studies using structurally analogous compounds?

- Methodology :

- Library Design : Synthesize analogs with variations in the pyrimidine (e.g., 4-fluoropyrimidine) or piperidine (e.g., methyl substitution) moieties. Use similarity indices (>0.60, per CAS data) to prioritize candidates .

- Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). Apply PCA analysis to identify critical descriptors (e.g., TPSA, H-bond count) driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.